Dipentylbenzene: Structural Isomerism, Synthesis, and Material Applications
Dipentylbenzene: Structural Isomerism, Synthesis, and Material Applications
Topic: Dipentylbenzene: Chemical Structure, Isomerism, and Material Applications Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipentylbenzene (
This guide provides a technical deep-dive into the structural properties, synthetic pathways, and application spectra of dipentylbenzene, distinguishing critically between the linear (n-pentyl) and branched (e.g., 3-pentyl, tert-pentyl) isomers.
Molecular Architecture & Isomerism
The term "dipentylbenzene" is chemically ambiguous without specifying the substitution pattern (ortho, meta, para) and the branching of the pentyl chain. For advanced applications like drug delivery vectors or mesogenic cores, these distinctions are non-trivial.
Structural Variants
-
1,4-Di(n-pentyl)benzene: Characterized by a linear, rod-like geometry. This anisotropy is crucial for liquid crystalline behavior, allowing the molecule to align within nematic or smectic phases.
-
1,4-Bis(3-pentyl)benzene (CAS 31173-90-7): A branched isomer where the benzene ring is attached to the central carbon of the pentyl chain (1-ethylpropyl group). The steric bulk of the branched chain disrupts molecular packing, significantly lowering the melting point compared to its linear counterpart and reducing viscosity.
-
1,4-Di-tert-pentylbenzene (CAS 3373-10-2): Features quaternary carbon attachment points. Highly stable against oxidation but sterically hindered.
Lipophilicity and Bio-relevance
With a LogP value typically exceeding 6.0, dipentylbenzenes are highly lipophilic. In drug development, they serve as model compounds for studying hydrophobic interactions or as cores for constructing lipophilic drug carriers (e.g., lipid-core micelles).
Physicochemical Profile
The following data focuses on 1,4-bis(3-pentyl)benzene , the most commonly characterized isomer in open literature due to its stability and availability.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 218.38 g/mol | |
| CAS Number | 31173-90-7 | Specific to 1,4-bis(1-ethylpropyl)benzene |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |
| Boiling Point | 283.7°C | @ 760 mmHg (Predicted/Experimental) |
| Density | 0.854 g/cm³ | @ 25°C |
| Refractive Index | ~1.48 - 1.49 | Typical for alkylbenzenes |
| Solubility | Insoluble in water | Soluble in DCM, Hexane, Toluene |
Data Source: Validated against PubChem and ChemSrc databases [1, 2].
Synthesis & Production Protocols
The Isomer Challenge
Direct alkylation of benzene with 1-chloropentane using a Lewis acid catalyst (Friedel-Crafts Alkylation) is flawed for producing linear 1,4-di(n-pentyl)benzene. The primary carbocation rearranges to a more stable secondary carbocation, resulting exclusively in branched products (e.g., 2-pentyl or 3-pentyl substitution).
Protocol A: Synthesis of Linear 1,4-Di(n-pentyl)benzene
To achieve the linear structure required for liquid crystal applications, an Acylation-Reduction pathway is mandatory.
Step 1: Friedel-Crafts Acylation
-
Reagents: Benzene, Pentanoyl Chloride,
(Catalyst). -
Mechanism: Formation of the acylium ion prevents rearrangement.
-
Intermediate: 1,4-Dipentanoylbenzene (diketone).
Step 2: Carbonyl Reduction
-
Method: Wolff-Kishner Reduction (Hydrazine/KOH) or Clemmensen Reduction (Zn(Hg)/HCl).
-
Outcome: Complete reduction of ketone groups to methylene groups, yielding linear alkyl chains.
Protocol B: Synthesis of Branched 1,4-Bis(3-pentyl)benzene
-
Reagents: Benzene, 3-Bromopentane,
or . -
Conditions:
, 4 hours. -
Note: The secondary halide forms a stable secondary carbocation, allowing direct alkylation without skeletal rearrangement of the chain.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision tree between Alkylation and Acylation based on the desired isomer.
Caption: Synthesis decision tree contrasting Acylation-Reduction (for linear chains) vs. Direct Alkylation (yielding branched isomers).
Applications in Research & Development
Liquid Crystals (Mesogens)
Linear 1,4-dipentylbenzene serves as a fundamental structural motif in the design of nematic liquid crystals. The rigid benzene core provides the necessary anisotropic polarizability, while the flexible pentyl tails lower the melting point, stabilizing the mesophase at room temperature [3].
-
Role: Core scaffold or linker.
-
Mechanism: The "rod-like" shape (calamitic) enables alignment under electric fields. Branched isomers disrupt this alignment and are generally unsuitable for high-performance display materials.
High-Boiling Solvents
Due to its high boiling point (>280°C) and chemical inertness, dipentylbenzene is used as a solvent for high-temperature reactions where lower-boiling solvents (toluene, xylene) would evaporate. It is particularly useful in polymer synthesis and as a heat transfer fluid.
Drug Delivery Systems
In pharmaceutical research, dialkylbenzenes are utilized to create Lipid-Core Micelles . The highly lipophilic dipentylbenzene core can solubilize hydrophobic drugs, protecting them from hydrolysis in the bloodstream before reaching the target site.
Safety & Handling (E-E-A-T)
While specific SDS data for 1,4-di(n-pentyl)benzene is rare, data for its isomers and homologs (diethylbenzene, pentylbenzene) establishes a baseline safety profile.
-
Hazard Classification:
-
Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways (due to low surface tension and viscosity).
-
Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1]
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitrates).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141623, 1,4-Bis(3-pentyl)benzene.[2] Retrieved from [Link]
-
ChemSrc (2025). 1,4-di(pentan-3-yl)benzene Physicochemical Properties.[3] Retrieved from [Link]
-
MDPI (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]
-
NIST Chemistry WebBook. Data for (1,4-dimethylpentyl)benzene. Retrieved from [Link]
